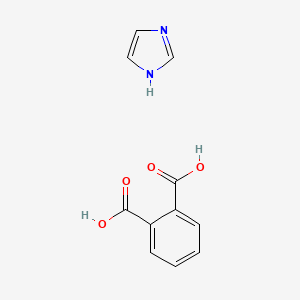![molecular formula C15H12FN3O B14246972 N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide CAS No. 288160-04-3](/img/structure/B14246972.png)
N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. One common method is the reaction of o-phenylenediamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods also allow for better control over reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzimidazol-2-ylmethyl)-2-fluorobenzamide
- N-(1H-Benzimidazol-1-ylmethyl)-2-chlorobenzamide
- N-(1H-Benzimidazol-1-ylmethyl)-2-bromobenzamide
Uniqueness
N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes, making it a valuable candidate for drug development .
Properties
CAS No. |
288160-04-3 |
|---|---|
Molecular Formula |
C15H12FN3O |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-(benzimidazol-1-ylmethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H12FN3O/c16-12-6-2-1-5-11(12)15(20)18-10-19-9-17-13-7-3-4-8-14(13)19/h1-9H,10H2,(H,18,20) |
InChI Key |
BYVITLURDUDKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCN2C=NC3=CC=CC=C32)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)

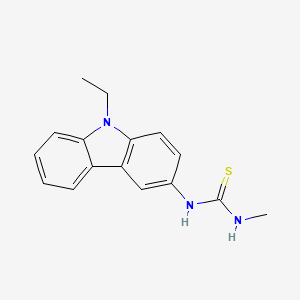
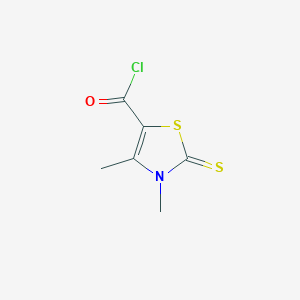


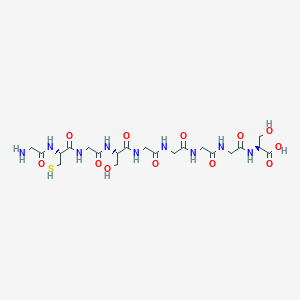


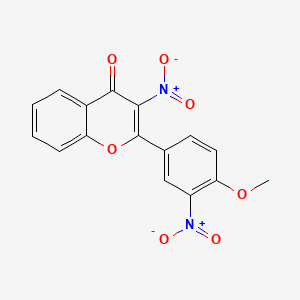


![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
